molecular formula C9H14O2 B2503101 6-Oxaspiro[4.5]decan-1-one CAS No. 1609254-69-4

6-Oxaspiro[4.5]decan-1-one

Cat. No. B2503101
CAS RN: 1609254-69-4
M. Wt: 154.209
InChI Key: ZRWPOLCEDHTCBJ-UHFFFAOYSA-N
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Description

The compound 6-Oxaspiro[4.5]decan-1-one is a structural motif present in various natural products, including the clerodane family of diterpenes. It is characterized by a spirocyclic lactone structure that is a key feature in several bioactive compounds .

Synthesis Analysis

The synthesis of 6-Oxaspiro[4.5]decan-1-one derivatives has been explored through different methods. A novel approach using 6π-electrocyclisation has been identified, which simplifies the construction of this motif by avoiding multiple functional group interconversions. This method has been supported by density functional calculations, and the scope and limitations of this synthetic route have been discussed . Additionally, the synthesis of related compounds, such as 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, has been achieved from dehydrovomifoliol, which further underscores the synthetic interest in spirocyclic lactones .

Molecular Structure Analysis

The molecular structure of related spirocyclic lactones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was confirmed by comparing chromatographic and spectral data (MS, 1H and 13C NMR) with an authentic reference compound. The absolute stereochemistry of diastereoisomers was determined by NOE experiments and dehydration to optically pure spiroether .

Chemical Reactions Analysis

Spirocyclic lactones undergo various chemical reactions that are significant in the synthesis of complex molecules. The precursor compound mentioned in one study was found to be present in a mixture of diastereomeric hemiacetals, which upon dehydration yielded an optically pure spiroether . The oxidative cyclization of amides to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones represents another important reaction in the synthesis of novel derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic lactones are influenced by their unique molecular structure. While specific properties of 6-Oxaspiro[4.5]decan-1-one are not detailed in the provided papers, related compounds exhibit properties that are significant for their reactivity and potential biological activity. For example, the presence of diastereomeric hemiacetals suggests sensitivity to stereochemical factors, which can affect solubility, boiling points, and reactivity . The antitumor activity of certain derivatives also indicates that these compounds can interact with biological systems in a meaningful way .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthetic Approaches : 6-Oxaspiro[4.5]decan-1-one is a core component in several natural and synthetic products with significant biological activities, prompting the development of various synthetic strategies for these spiroaminals (Sinibaldi & Canet, 2008).
  • Nicholas Reaction-Based Synthesis : This compound is synthesized using the Nicholas reaction, showcasing its versatility in forming various oxaspiro skeletons like 1-oxaspiro[4.4]nonane and 1-oxaspiro[5.5]undecane (Mukai, Yamashita, Sassa & Hanaoka, 2002).
  • Crystal Structure Analysis : The crystal structure of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, derived from 6-Oxaspiro[4.5]decan-1-one, provides insights into the molecular configuration and potential applications in material science (Wang et al., 2011).

Biological and Medicinal Research

  • Neural Protection and Antihypoxic Effects : Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, closely related to 6-Oxaspiro[4.5]decan-1-one, exhibit inhibitory action on calcium uptake in neural cells and protective effects against brain edema and memory deficits (Tóth et al., 1997).
  • Potential in Anticancer Research : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally related to 6-Oxaspiro[4.5]decan-1-one, have shown significant anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer research (Yang, Zhong, Zheng, Wang & He, 2019).

Applications in Agronomy and Food Science

  • Precursor in Nectarine Aroma : 6-Oxaspiro[4.5]decan-1-one derivatives have been identified in white-fleshed nectarines, contributing to their characteristic aroma and flavor profile, highlighting its significance in food science and agronomy (Knapp, Weigand, Gloser & Winterhalter, 1997).

Safety and Hazards

6-Oxaspiro[4.5]decan-1-one has several safety warnings associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-oxaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPOLCEDHTCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[4.5]decan-1-one

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